molecular formula C17H24N2O2 B10764666 Isobutyl 1-pentyl-1h-indazole-3-carboxylate CAS No. 2748624-88-4

Isobutyl 1-pentyl-1h-indazole-3-carboxylate

Cat. No.: B10764666
CAS No.: 2748624-88-4
M. Wt: 288.4 g/mol
InChI Key: VVICSADAODYLRT-UHFFFAOYSA-N
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Description

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The molecular formula of this compound is C17H24N2O2, and it has a molecular weight of 288.4 g/mol .

Preparation Methods

The synthesis of Isobutyl 1-pentyl-1H-indazole-3-carboxylate typically involves the esterification of 1-pentyl-1H-indazole-3-carboxylic acid with isobutyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Isobutyl 1-pentyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is primarily used in scientific research as an analytical reference standard for studying synthetic cannabinoids. Its applications include:

Mechanism of Action

The mechanism of action of Isobutyl 1-pentyl-1H-indazole-3-carboxylate involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By binding to these receptors, this compound can modulate the release of neurotransmitters and influence cellular signaling pathways .

Comparison with Similar Compounds

Isobutyl 1-pentyl-1H-indazole-3-carboxylate is structurally similar to other synthetic cannabinoids such as:

    1-pentyl-1H-indazole-3-carboxylic acid: The parent compound from which this compound is derived.

    1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with a similar indazole core structure but with an amide functional group instead of an ester.

    1-pentyl-1H-indazole-3-carboxylate methyl ester: A methyl ester analog of this compound.

The uniqueness of this compound lies in its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to other similar compounds .

Properties

CAS No.

2748624-88-4

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-methylpropyl 1-pentylindazole-3-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-4-5-8-11-19-15-10-7-6-9-14(15)16(18-19)17(20)21-12-13(2)3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3

InChI Key

VVICSADAODYLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OCC(C)C

Origin of Product

United States

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